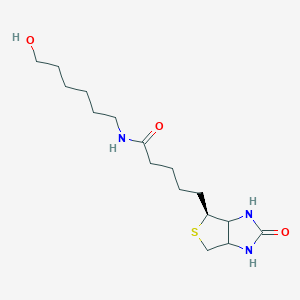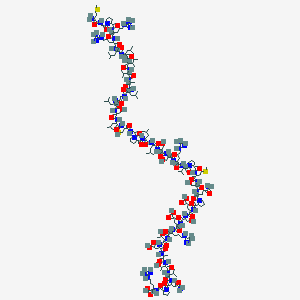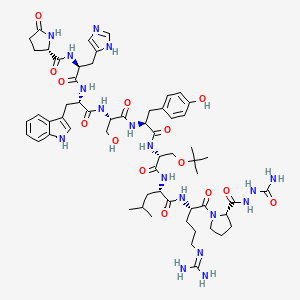
替硝唑酰胺葡糖醛酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tizoxanide Glucuronide, Sodium Salt is a metabolite of the drug tizoxanide, which is itself an active metabolite of nitazoxanide. Nitazoxanide was originally developed as an antiparasitic agent and has since been found to have broad-spectrum antiviral and antibacterial properties . Tizoxanide Glucuronide, Sodium Salt is formed through the glucuronidation process, where glucuronic acid is added to tizoxanide, enhancing its solubility and facilitating its excretion from the body .
科学研究应用
Tizoxanide Glucuronide, Sodium Salt has several scientific research applications:
作用机制
Target of Action
Tizoxanide Glucuronide Sodium Salt is a metabolite of Nitazoxanide . The primary target of this compound is the enzyme Uridine Diphosphate-Glucuronosyltransferase (UGT) . This enzyme plays a crucial role in the metabolism of various xenobiotics, drugs, and endogenous compounds by catalyzing the transfer of glucuronic acid.
Mode of Action
Tizoxanide Glucuronide Sodium Salt acts as a substrate for the UGT enzyme . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to the drug tizoxanide, resulting in the formation of tizoxanide glucuronide .
Biochemical Pathways
The biochemical pathway primarily involved with Tizoxanide Glucuronide Sodium Salt is the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where the glucuronide conjugate is more polar than tizoxanide and is readily excreted.
Pharmacokinetics
Tizoxanide, the active metabolite of Nitazoxanide, undergoes glucuronidation to form Tizoxanide Glucuronide . This process occurs in the liver and small intestine . The glucuronidation of Tizoxanide by liver and intestinal microsomes follows the Michaelis–Menten model . The urinary elimination half-life of Tizoxanide is approximately 7.3 hours .
Result of Action
The result of the action of Tizoxanide Glucuronide Sodium Salt is the formation of a more polar and easily excretable compound, aiding in the elimination of the drug from the body . This process is crucial for the detoxification and removal of the drug.
Action Environment
The action of Tizoxanide Glucuronide Sodium Salt can be influenced by various environmental factors. For instance, the presence of other substances can affect the glucuronidation process. Both estradiol and emodin have been found to inhibit Tizoxanide glucuronidation activities in human liver and intestinal microsomes in a dose-dependent manner . Additionally, the roles of UGT enzymes in Tizoxanide glucuronidation in the liver and small intestine differ extensively across species .
生化分析
Biochemical Properties
Tizoxanide Glucuronide, Sodium Salt interacts with the enzyme uridine diphosphate-glucuronosyltransferase . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to the drug tizoxanide, resulting in the formation of Tizoxanide Glucuronide .
Cellular Effects
Tizoxanide Glucuronide, Sodium Salt has been studied for its effects on various types of cells. In the liver and intestinal microsomes of humans, monkeys, dogs, rats, and mice, Tizoxanide Glucuronide undergoes glucuronidation . This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase .
Molecular Mechanism
The molecular mechanism of Tizoxanide Glucuronide, Sodium Salt involves the enzyme uridine diphosphate-glucuronosyltransferase . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to tizoxanide, resulting in the formation of Tizoxanide Glucuronide .
Temporal Effects in Laboratory Settings
The effects of Tizoxanide Glucuronide, Sodium Salt over time in laboratory settings have been studied. Following oral administration of nitazoxanide, a maximum tizoxanide plasma concentration is observed within 1–4 hours . Tizoxanide is extensively bound to plasma proteins (>99%), and its urinary elimination half-life is 7.3 hours .
Dosage Effects in Animal Models
The effects of Tizoxanide Glucuronide, Sodium Salt vary with different dosages in animal models. The kinetics of Tizoxanide Glucuronide glucuronidation by the liver and intestinal microsomes followed the Michaelis–Menten or biphasic model .
Metabolic Pathways
Tizoxanide Glucuronide, Sodium Salt is involved in the metabolic pathway of glucuronidation . This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase .
Transport and Distribution
It is known that this compound is a substrate for the enzyme uridine diphosphate-glucuronosyltransferase .
Subcellular Localization
It is known that this compound is a substrate for the enzyme uridine diphosphate-glucuronosyltransferase , which is found in the endoplasmic reticulum of cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tizoxanide Glucuronide, Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs in the liver and intestines, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of Tizoxanide Glucuronide, Sodium Salt involves the use of recombinant UGT enzymes to catalyze the glucuronidation of tizoxanide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is then purified and crystallized to obtain Tizoxanide Glucuronide, Sodium Salt in its neat form .
化学反应分析
Types of Reactions
Tizoxanide Glucuronide, Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This reaction enhances the solubility of the compound, making it easier for the body to excrete it .
Common Reagents and Conditions
The glucuronidation reaction involves the use of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronic acid donor and UGT enzymes as the catalyst . The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the liver and intestines .
Major Products Formed
The major product formed from the glucuronidation of tizoxanide is Tizoxanide Glucuronide, Sodium Salt. This compound is more water-soluble than its precursor, tizoxanide, and is readily excreted from the body .
相似化合物的比较
Similar Compounds
Nitazoxanide: The parent compound of tizoxanide, used as an antiparasitic and antiviral agent.
Tizoxanide: The active metabolite of nitazoxanide, which undergoes glucuronidation to form Tizoxanide Glucuronide, Sodium Salt.
Tizoxanide Sulfate: Another metabolite of tizoxanide, formed through sulfation instead of glucuronidation.
Uniqueness
Tizoxanide Glucuronide, Sodium Salt is unique in its enhanced solubility and excretion properties compared to its parent compounds, nitazoxanide and tizoxanide . The glucuronidation process significantly increases its water solubility, making it easier for the body to excrete it . This property is particularly important in the pharmacokinetics of nitazoxanide, as it ensures efficient elimination of the drug and its metabolites from the body .
属性
IUPAC Name |
sodium;(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11-,12?,15+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXNHPDNJXKILF-JSCJDRRHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N3NaO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)

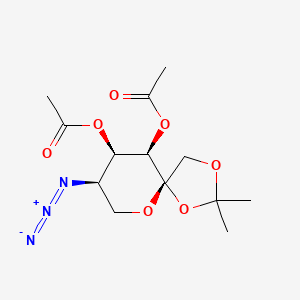
![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1140061.png)
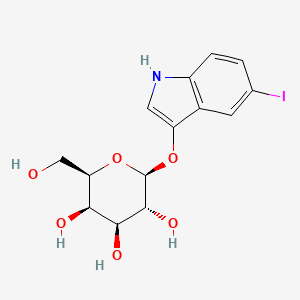
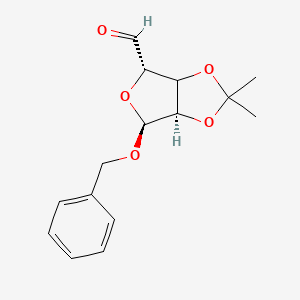
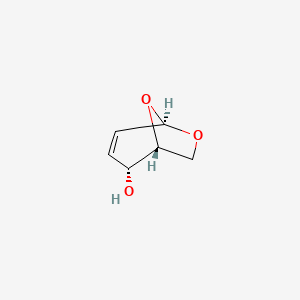
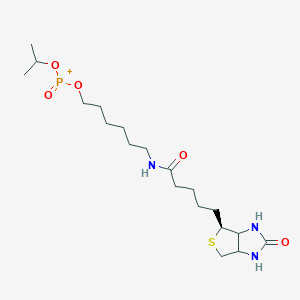
![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)
